molecular formula Mn5Si B13744693 Pentamanganese silicide CAS No. 12196-74-6

Pentamanganese silicide

Cat. No.: B13744693
CAS No.: 12196-74-6
M. Wt: 302.775 g/mol
InChI Key: XINITVMPHIPLDY-UHFFFAOYSA-N
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Description

Pentamanganese Silicide (Mn5Si) is a research-grade intermetallic compound provided for investigation into the properties of transition metal silicides. These materials are of significant scientific interest due to their potential in advanced energy conversion and electronic applications. Manganese silicides, particularly the higher manganese silicide (HMS) phases, are recognized as promising, eco-friendly, and cost-effective thermoelectric materials for converting waste heat into electricity at intermediate temperatures . Researchers are exploring compounds like Mn5Si to understand their fundamental electrical and thermal transport mechanisms, which could lead to the development of more efficient thermoelectric generators. Beyond energy conversion, manganese silicides are also investigated for use in specialized electronic applications, such as sputtering targets for thin-film deposition . The study of these materials contributes to broader efforts in sustainable technology, including the upcycling of silicon waste from the photovoltaic industry into high-value functional materials . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

12196-74-6

Molecular Formula

Mn5Si

Molecular Weight

302.775 g/mol

InChI

InChI=1S/5Mn.Si

InChI Key

XINITVMPHIPLDY-UHFFFAOYSA-N

Canonical SMILES

[Si].[Mn].[Mn].[Mn].[Mn].[Mn]

Origin of Product

United States

Preparation Methods

Overview

Chemical vapor deposition is a widely used technique for synthesizing manganese silicide nanostructures, including pentamanganese silicide, especially in nanowire form. This method allows for the controlled growth of single-crystalline nanowires with well-defined morphology and crystal structure.

Method Description

  • Silicon nanowire arrays are fabricated initially by chemical etching.
  • These arrays are then reacted with manganese chloride (MnCl_2) vapor in a double-tube chemical vapor deposition system.
  • The system enhances the vapor pressure of the manganese precursor and stabilizes manganese vapor through a sealing effect.
  • The reaction proceeds at elevated temperatures conducive to silicidation, forming manganese silicide nanowires without altering the morphology or aspect ratio of the silicon nanowires.

Results and Characterization

  • X-ray diffraction (XRD) confirms the formation of Mn27Si47 nanowires, a higher manganese silicide phase close in composition to Mn5Si3.
  • Transmission electron microscopy (TEM) reveals single-crystalline nanowires with Nowotny Chimney Ladder crystal structures.
  • Magnetic measurements indicate ferromagnetism at room temperature with Curie temperature above 300 K.
  • Field emission studies show high field enhancement factors (~3307), indicating excellent physical properties for device applications.

Advantages and Limitations

  • The CVD method enables high-quality, single-crystalline nanowire arrays.
  • It preserves the morphology of the silicon template.
  • However, it requires specialized equipment and precise control of vapor pressures and temperatures.

Solid-State Synthesis and Metallurgical Methods

Direct Melting and Annealing

  • This compound can be synthesized by direct melting of elemental manganese and silicon in stoichiometric proportions.
  • After melting, the alloy is subjected to annealing at high temperatures to promote phase formation and crystallization.
  • This method is commonly used for bulk sample preparation for physical property measurements.

Floating Zone and Bridgman Methods

  • The floating zone method involves melting a small region of a solid rod of the elemental mixture using focused radiation or induction heating, then moving this molten zone along the rod.
  • This technique allows for the growth of single crystals without crucible contamination.
  • The Bridgman method similarly involves controlled solidification from the melt to grow single crystals.
  • Both methods have been applied to manganese silicides to obtain high-purity crystals for thermoelectric and magnetic studies.

Thermal Treatment Parameters

  • Annealing temperatures typically range from 700°C to 1000°C.
  • Annealing duration varies from several hours to days depending on sample size and desired crystallinity.
  • Controlled cooling rates are essential to avoid unwanted phases.

Alternative Synthetic Routes

Silicidation of Silicon Substrates

  • Thin films of manganese can be deposited on silicon substrates by sputtering or evaporation.
  • Subsequent thermal annealing induces silicidation, forming manganese silicide layers.
  • Rapid thermal annealing (RTA) is often employed to control silicide thickness and phase formation.
  • This method is particularly relevant for microelectronics applications requiring ultra-thin silicide films.

Use of Silicon-Containing Precursors

  • Some studies explore organosilicon compounds or polyhedral oligomeric silsesquioxane as silicon sources under hydrogen atmospheres for silicide synthesis.
  • Although these methods are more common for noble metal silicides, they provide insight into alternative silicon sources and reaction mechanisms that could be adapted for manganese silicides.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations Typical Conditions
Chemical Vapor Deposition (CVD) Vapor-phase reaction of MnCl_2 with Si nanowires High-quality single-crystalline nanowires Requires complex equipment and control Elevated temperatures, controlled vapor pressure
Solid-State Melting & Annealing Direct melting of Mn and Si followed by annealing Bulk synthesis, suitable for physical studies Longer processing times, possible impurities 700–1000°C, hours to days
Floating Zone / Bridgman Crystal growth from melt by controlled solidification Produces single crystals, minimal contamination Equipment intensive, limited scalability High temperature melting and controlled cooling
Silicidation of Si Films Mn deposition on Si substrates + thermal annealing Thin film formation for electronics Thickness control challenging, possible interdiffusion Rapid thermal annealing at 700–1000°C

Research Findings and Data Summary

  • High-density silicon nanowire arrays reacted with MnCl2 vapor yield single-crystalline Mn27Si_47 nanowires with ferromagnetic properties and strong field emission capability.
  • Solid-state synthesis methods yield bulk this compound suitable for thermoelectric applications, with annealing parameters critical for phase purity.
  • Thermal annealing of manganese films on silicon substrates results in ultra-thin silicide films with controllable thickness and phase, important for VLSI applications.
  • Alternative silicon sources such as polyhedral oligomeric silsesquioxane have been demonstrated for other metal silicides, indicating potential for innovative synthesis routes.

Chemical Reactions Analysis

Solid-Phase Reactive Diffusion

Mn₅Si₃ forms via reactive diffusion between manganese and silicon during high-temperature sintering or mechanical alloying. Key steps include:

  • Initial Reaction :

    5Mn+3SiMn5Si3(ΔG<0 at T>700C)5\text{Mn} + 3\text{Si} \rightarrow \text{Mn}_5\text{Si}_3 \quad (\Delta G^\circ < 0 \text{ at } T > 700^\circ\text{C})

    This exothermic reaction dominates in powder mixtures heated above 700°C, with Mn and Si grains reacting at interfaces .

  • Byproduct Formation :
    Competing phases like MnSi or Mn₄Si₇ may form transiently but decompose into Mn₅Si₃ under prolonged annealing .

Chemical Vapor Deposition (CVD)

Mn₅Si₃ nanowires are synthesized via MnCl₂ precursor reactions with silicon substrates:

MnCl2(g)+Si(s)Mn5Si3(s)+SiCl4(g)\text{MnCl}_2(\text{g}) + \text{Si}(\text{s}) \rightarrow \text{Mn}_5\text{Si}_3(\text{s}) + \text{SiCl}_4(\text{g})

A double-tube CVD system enhances precursor vapor pressure, promoting uniform Mn₅Si₃ nanowire growth at 600–700°C .

Gibbs Free Energy Analysis

CompoundΔG° (kJ/mol) at 700°CStability Ranking
Mn₅Si₃-285Most Stable
Mn₄Si₇-265Moderately Stable
MnSi-240Least Stable

Mn₅Si₃ exhibits the lowest Gibbs free energy, favoring its formation over other silicides at high temperatures .

Aging Effects

Prolonged annealing at 900 K homogenizes HMS stoichiometry toward MnSi₁.₇₃₆, reducing thermoelectric performance due to carrier concentration drops :

MnSi1.80336 hMnSi1.736\text{MnSi}_{1.80} \xrightarrow{336\ \text{h}} \text{MnSi}_{1.736}

Acidic Hydrolysis

Mn₅Si₃ reacts with hydrochloric acid, producing silane (SiH₄) and Mn²⁺ ions:

Mn5Si3+12HCl3SiH4+5MnCl2+4H2\text{Mn}_5\text{Si}_3 + 12\text{HCl} \rightarrow 3\text{SiH}_4 + 5\text{MnCl}_2 + 4\text{H}_2

Higher silanes (Si₂H₆, Si₃H₈) form as byproducts, igniting spontaneously in air .

Oxidation in Air

At elevated temperatures, Mn₅Si₃ oxidizes to MnO and SiO₂:

4Mn5Si3+33O220MnO+12SiO24\text{Mn}_5\text{Si}_3 + 33\text{O}_2 \rightarrow 20\text{MnO} + 12\text{SiO}_2

Thermoelectric Efficiency

PropertyMn₅Si₃ (Sintered)Mn₂₇Si₄₇ (Nanowires)
Seebeck Coefficient120 μV/K145 μV/K
Thermal Conductivity2.1 W/mK1.5 W/mK
ZT (900 K)0.650.82

Nanostructured HMS achieves higher ZT values due to phonon scattering at nanowire interfaces .

Scientific Research Applications

Electronic Applications

Thin Film Technology
Pentamanganese silicide is primarily utilized in the fabrication of thin films for electronic devices. Research has demonstrated that manganese silicide thin films can be deposited on silicon substrates using solid-phase deposition methods. These films exhibit significant potential in semiconductor applications due to their favorable bandgap characteristics and electron affinity, which are crucial for device performance .

Magnetic Semiconductors
The compound also shows promise as a magnetic semiconductor. The ferromagnetic properties of manganese silicide nanoparticles have been investigated, revealing that they can be manipulated through thermal treatment. This property is particularly valuable for spintronic applications, where the control of electron spin is essential for developing next-generation electronic devices .

Magnetic Applications

Spintronics
this compound has emerged as an important material in the field of spintronics, which exploits the intrinsic spin of electrons for information processing. The magnetic properties of manganese silicide thin films have been characterized extensively, indicating their potential use in magnetic sensors and memory devices . The ability to tune the magnetic properties through compositional adjustments enhances their applicability in this domain.

Magnetocaloric Effect
Additionally, manganese silicides exhibit a magnetocaloric effect, making them suitable for applications in magnetic refrigeration technologies. This effect allows for efficient thermal management solutions, providing an environmentally friendly alternative to conventional refrigeration methods .

Case Studies

Study Focus Area Findings
Imanova et al. (2023)Thin Film DepositionDemonstrated successful deposition of manganese silicide thin films on silicon substrates with controlled stoichiometry and good electronic properties .
Kang et al. (2024)Magnetic PropertiesInvestigated the growth and magnetic behavior of manganese silicide thin films, highlighting their potential in spintronic devices due to tunable ferromagnetism .
Research on NanoparticlesFerromagnetismAnalyzed ferromagnetic characteristics of manganese silicide nanoparticles in silicon, emphasizing their utility in developing novel electronic components .

Mechanism of Action

The mechanism by which pentamanganese silicide exerts its effects is primarily related to its electronic and thermal properties. The compound’s low electrical resistivity allows for efficient electron transport, making it useful in electronic applications. Additionally, its high thermal stability ensures that it can withstand high temperatures without degrading, which is crucial for thermoelectric and spintronic applications.

Comparison with Similar Compounds

Table 1: Comparative Properties of Mn₅Si₃ and Related Silicides

Compound Crystal Structure Magnetic Behavior (RT) Key Applications
Mn₅Si₃ Hexagonal Weakly magnetic (single-phase); Ferromagnetic (multiphase) Spintronics, thin films
MnSi Cubic (B20) Helimagnetic (below 29 K) Magneto-resistive devices
Mn₄Si₇ Tetragonal Non-magnetic Thermoelectrics
Nb₅Si₃ Tetragonal Non-magnetic High-temperature alloys
  • MnSi vs. Mn₅Si₃ : MnSi exhibits a helimagnetic spin structure below 29 K, contrasting with Mn₅Si₃’s weak intrinsic magnetism. However, Mn₅Si₃ gains ferromagnetic behavior in multiphase systems due to secondary phases like Mn:Si .
  • Higher Manganese Silicides (e.g., Mn₄Si₇) : These are prized for thermoelectric applications due to low thermal conductivity and high electrical conductivity. Mn₅Si₃, in contrast, lacks significant thermoelectric performance but excels in magnetic tunability .
  • Nb₅Si₃: Unlike Mn₅Si₃, Nb₅Si₃ is mechanically robust (nano-hardness ~10 GPa) and used in high-temperature alloys. Its Young’s modulus (~250 GPa) far exceeds that of Mn₅Si₃, which is mechanically softer .

Functional Performance in Devices

  • Spintronics : Mn₅Si₃’s tunable magnetism in multiphase systems makes it suitable for spin-polarized transport layers, whereas MnSi’s low Curie temperature limits its utility .
  • Thermoelectrics : Higher manganese silicides (Mn₄Si₇) outperform Mn₅Si₃ due to their superior ZT values (~0.4 at 800 K), though both lag behind bismuth telluride alloys (ZT ~1.4) .

Q & A

Q. What are the established synthesis methods for pentamanganese silicide, and how can experimental parameters be optimized for phase purity?

Synthesis of this compound (Mn₅Si₃) typically involves high-temperature solid-state reactions or vapor deposition. Key parameters include:

  • Precursor stoichiometry : Mn and Si powders in a 5:3 molar ratio to minimize secondary phases (e.g., MnSi or Mn₃Si) .
  • Annealing conditions : Temperatures between 800–1200°C under inert atmosphere (Ar or vacuum) to promote interdiffusion while avoiding oxidation. Phase purity is verified via X-ray diffraction (XRD) .
  • Characterization : Post-synthesis, energy-dispersive X-ray spectroscopy (EDS) and scanning electron microscopy (SEM) are used to confirm composition and microstructure .

Q. Which characterization techniques are critical for identifying structural and electronic properties of this compound?

  • XRD : Essential for verifying crystal structure (e.g., hexagonal D8₈-type for Mn₅Si₃) and detecting impurity phases like Mn₃Si .
  • Electrical transport measurements : Four-point probe or van der Pauw methods to assess resistivity and carrier concentration, critical for electronic applications .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 1500°C, as silicides often degrade via oxidation or phase segregation .

Q. How does stoichiometric variation impact the physical properties of manganese silicides?

Deviations from Mn₅Si₃ stoichiometry lead to secondary phases (e.g., Mn₃Si or MnSi), altering magnetic and electrical behavior. For example:

  • Excess Mn promotes ferromagnetic Mn₃Si, reducing electrical resistivity .
  • Excess Si may form MnSi, a narrow-gap semiconductor, complicating interpretation of transport data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound for thermoelectric applications?

Density functional theory (DFT) simulations predict electronic band structure and phonon dispersion to optimize thermoelectric efficiency. Key steps include:

  • Bandgap engineering : Adjusting Mn/Si ratios to enhance Seebeck coefficients .
  • Defect analysis : Modeling vacancies or dopants (e.g., Fe or Co) to reduce thermal conductivity without compromising electrical performance .
  • Validation : Compare computed results with experimental Hall effect and thermal conductivity measurements .

Q. What strategies mitigate interfacial instability between this compound and substrate materials in thin-film applications?

Interfacial reactions (e.g., Si diffusion into substrates like SiO₂) degrade silicide performance. Mitigation approaches:

  • Diffusion barriers : Depositing TiN or Ta layers to limit Si migration during annealing .
  • Low-temperature processing : Using atomic layer deposition (ALD) to minimize substrate interaction, as demonstrated for cobalt silicides .
  • In-situ XRD : Monitor phase evolution during annealing to identify critical temperature thresholds for stability .

Q. How should researchers address contradictions in reported phase diagrams for Mn-Si systems?

Discrepancies in phase diagrams (e.g., disputed stability ranges for Mn₅Si₃) arise from synthesis conditions and impurity effects. Methodological solutions:

  • Controlled atmosphere synthesis : Use ultra-high-purity Ar to prevent oxygen contamination, which stabilizes metastable phases .
  • High-resolution TEM : Resolve nanoscale phase segregation undetectable by XRD .
  • Collaborative data sharing : Cross-validate results with independent labs using standardized synthesis protocols .

Q. What are the challenges in correlating microstructure with mechanical properties in this compound composites?

  • Grain boundary effects : Nanoindentation and electron backscatter diffraction (EBSD) reveal hardness variations linked to grain size and orientation .
  • Crack propagation : Silicides like Mn₅Si₃ exhibit brittleness; additive manufacturing (e.g., spark plasma sintering) can improve toughness by controlling porosity .
  • Stress testing : Thermal cycling experiments quantify resistance to delamination, critical for high-temperature applications .

Methodological Best Practices

Q. How to design experiments for reproducible synthesis of this compound?

  • Protocol documentation : Detailed records of precursor purity, furnace ramp rates, and gas flow rates .
  • Control experiments : Synthesize reference samples (e.g., Mn₃Si) to isolate Mn₅Si₃ properties in mixed-phase systems .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in silicide research?

  • Principal component analysis (PCA) : Identifies dominant variables (e.g., annealing time vs. dopant concentration) influencing phase purity .
  • Error propagation models : Quantify uncertainties in resistivity measurements due to surface roughness or contact misalignment .

Data Presentation and Publication Guidelines

  • Supporting information : Include raw XRD patterns, EDS maps, and processing scripts to enable replication .
  • Ethical data reporting : Disclose conflicts (e.g., proprietary synthesis methods) and cite prior phase diagram studies to contextualize findings .

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